6-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
Overview
Description
6-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound with a molecular formula of C25H22ClN3O3 and a molecular weight of 447.91 g/mol . This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups including a chloro group, a dimethoxyphenyl group, and a pyridinyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core through a Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and a ketone in the presence of an acid catalyst. Subsequent steps involve the introduction of the chloro, dimethoxyphenyl, and pyridinyl groups through various substitution and coupling reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds.
Scientific Research Applications
6-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide: This compound shares structural similarities with 6-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide, including the presence of a chloro and dimethoxyphenyl group.
2-(3-pyridinyl)-4-quinolinecarboxamide: This compound lacks the chloro and dimethoxyphenyl groups but retains the quinoline and pyridinyl core structures.
Uniqueness
This compound is unique due to the specific combination of functional groups attached to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-15(16-6-9-23(31-2)24(11-16)32-3)28-25(30)20-13-22(17-5-4-10-27-14-17)29-21-8-7-18(26)12-19(20)21/h4-15H,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALAIHURYFBWJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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